Enantiomeric Excess and Yield in Biocatalytic Resolution: 4-Chlorobenzenesulfinamide vs. p-Toluenesulfinamide and 2,4,6-Trimethylbenzenesulfinamide
In a subtilisin E-catalyzed resolution of N-acyl arylsulfinamides, (R)-4-chlorobenzenesulfinamide was obtained with a 30% yield and 97% enantiomeric excess (ee). Under identical conditions, the closest analog (R)-p-toluenesulfinamide provided a higher yield of 42% but with a lower enantiomeric excess of 95% ee. The sterically hindered (R)-2,4,6-trimethylbenzenesulfinamide matched the 30% yield but achieved a superior 99% ee [1]. This data highlights a distinct performance trade-off: 4-chlorobenzenesulfinamide offers a higher enantiopurity compared to the commonly used p-toluenesulfinamide, albeit at a lower isolated yield.
| Evidence Dimension | Yield and Enantiomeric Excess (ee) in Biocatalytic Resolution |
|---|---|
| Target Compound Data | Yield: 30%, ee: 97% |
| Comparator Or Baseline | (R)-p-toluenesulfinamide (Yield: 42%, ee: 95%); (R)-2,4,6-trimethylbenzenesulfinamide (Yield: 30%, ee: 99%) |
| Quantified Difference | 4-chlorobenzenesulfinamide has 2% higher ee than p-toluenesulfinamide, but 12% lower yield. Compared to 2,4,6-trimethylbenzenesulfinamide, yield is equal but ee is 2% lower. |
| Conditions | Subtilisin E-catalyzed hydrolysis of N-chloroacetyl or N-dihydrocinnamoyl arylsulfinamides. |
Why This Matters
For synthetic routes where final product enantiopurity is paramount and outweighs yield considerations, 4-chlorobenzenesulfinamide provides a measurable advantage over p-toluenesulfinamide.
- [1] Savile, C. K.; Magloire, V. P.; Kazlauskas, R. J. Subtilisin-Catalyzed Resolution of N-Acyl Arylsulfinamides. Journal of the American Chemical Society 2005, 127 (7), 2104–2113. View Source
